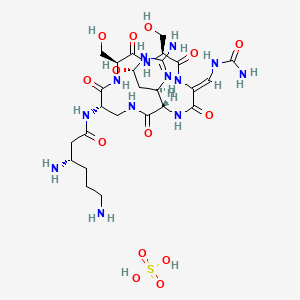
Viomycin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El sulfato de viomicina es un antibiótico tuberactinomicina derivado del actinomiceto Streptomyces puniceus. Históricamente se utilizó para tratar infecciones causadas por Mycobacterium tuberculosis hasta que fue reemplazado por la capreomicina menos tóxica . El sulfato de viomicina se une a los ribosomas bacterianos, inhibiendo la síntesis de proteínas y ciertas formas de empalme de ARN .
Métodos De Preparación
El sulfato de viomicina se sintetiza mediante la síntesis peptídica no ribosomal (NRPS). La biosíntesis implica el ensamblaje de un pentapéptido cíclico a partir de aminoácidos no proteinogénicos, incluidos el L-2,3-diaminopropionato, la L-serina y la (2S,3R)-capreomicidina . La vía NRPS incluye varias proteínas como VioA, VioF, VioI y VioG, que condensan y ciclan estos aminoácidos . Los métodos de producción industrial implican procesos de fermentación utilizando especies de Streptomyces, seguidos de la extracción y purificación del antibiótico .
Análisis De Reacciones Químicas
El sulfato de viomicina se somete a diversas reacciones químicas, incluida la coordinación con iones metálicos como el cobre (II). El complejo Cu(II)-viomicina exhibe una reactividad significativa, incluida la degradación del ADN y la modulación de la actividad de las ribozimas . Los reactivos y condiciones comunes para estas reacciones incluyen niveles fisiológicos de peróxido de hidrógeno y niveles de pH variables . Los principales productos formados a partir de estas reacciones incluyen fragmentos de ADN degradados y ribozimas modificadas .
Aplicaciones Científicas De Investigación
El sulfato de viomicina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El sulfato de viomicina se une a un sitio en el ribosoma en la interfaz entre la hélice 44 de la subunidad ribosomal pequeña y la hélice 69 de la subunidad ribosomal grande . Esta unión estabiliza el ARNt en el sitio A en el estado de pretranslocación, inhibiendo la síntesis de proteínas al evitar la translocación del ARNm . El antibiótico también causa una mala lectura del código genético, lo que interrumpe aún más la síntesis de proteínas bacterianas .
Comparación Con Compuestos Similares
El sulfato de viomicina es similar a otros antibióticos tuberactinomicina como la capreomicina. Ambos compuestos inhiben la síntesis de proteínas bacterianas al unirse al ARN ribosomal . El sulfato de viomicina es único debido a su composición específica de aminoácidos y su capacidad para formar complejos estables con iones metálicos . Otros compuestos similares incluyen vinacetin A, viomicina y viomicina .
Propiedades
Número CAS |
37883-00-4 |
|---|---|
Fórmula molecular |
C25H45N13O14S |
Peso molecular |
783.8 g/mol |
Nombre IUPAC |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
Clave InChI |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
SMILES isomérico |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
SMILES canónico |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















